

In-depth Technical Guide: 1-(1-Hydroxy-cyclopentyl)-ethanone (CAS 17160-89-3)

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Compound of Interest

Compound Name: 1-(1-Hydroxy-cyclopentyl)-ethanone

Cat. No.: B100326

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **1-(1-Hydroxy-cyclopentyl)-ethanone**, registered under CAS number 17160-89-3. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating key technical information, including its synthesis, spectroscopic characterization, and a summary of its known toxicological profile within its broader chemical class.

Chemical Structure and Properties

1-(1-Hydroxy-cyclopentyl)-ethanone, also known as 1-Acetylcyclopentanol, is a cyclic ketone with a hydroxyl group attached to the cyclopentane ring. Its chemical structure is depicted below:

Structure:



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Chemical Structure of **1-(1-Hydroxy-cyclopentyl)-ethanone**

Physicochemical Properties

A summary of the key physicochemical properties for **1-(1-Hydroxy-cyclopentyl)-ethanone** is provided in the table below. It is important to note that experimental data for several of these properties, such as boiling and melting points, are not readily available in the surveyed literature.

Property	Value	Source
CAS Number	17160-89-3	[1]
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
IUPAC Name	1-(1-hydroxycyclopentyl)ethanone	N/A
Synonyms	1-Acetylcyclopentanol	N/A
Appearance	Liquid (colorless to pale yellow)	N/A
Boiling Point	Not Available	[2]
Melting Point	Not Available	[2]
Density	Not Available	[2]

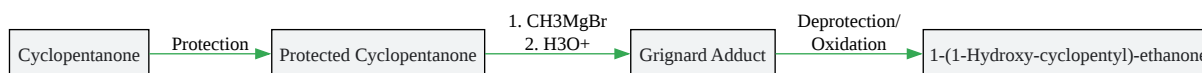
Synthesis

A synthesis for **1-(1-Hydroxy-cyclopentyl)-ethanone** has been reported in the Journal of the American Chemical Society.[2][3] While the full experimental text is not publicly available, the citation provides a starting point for researchers interested in its preparation.

General Synthetic Approach (Hypothesized based on common organic reactions):

A plausible synthetic route could involve the Grignard reaction between a protected cyclopentanone derivative and a methylmagnesium halide, followed by deprotection and

oxidation. Another possibility is the direct acetylation of cyclopentanol under specific conditions, though this might lead to a mixture of products.



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Hypothesized Synthetic Workflow

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **1-(1-Hydroxy-cyclopentyl)-ethanone**. The following tables summarize the available experimental nuclear magnetic resonance (NMR) data.

¹H NMR Spectroscopy

The experimental ¹H NMR spectrum has been reported, though without explicit peak assignments. The peak list is provided below.

Chemical Shift (ppm)	Multiplicity	Integration
1.70	m	
1.83	m	
2.05	m	
2.22	s	
4.31	s	

Data obtained from the Human Metabolome Database.

¹³C NMR Spectroscopy

The experimental ^{13}C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)
24.3
26.5
38.9
81.5
213.1

Data obtained from the Human Metabolome Database.

Infrared (IR) Spectroscopy

While a detailed experimental IR spectrum with peak assignments for this specific compound is not available, characteristic peaks for its functional groups can be predicted.

Functional Group	Expected Wavenumber (cm^{-1})
O-H (alcohol)	3600-3200 (broad)
C=O (ketone)	1715
C-H (alkane)	3000-2850

Biological Activity and Toxicology

There is a significant lack of specific biological activity data, including mechanism of action or signaling pathway involvement, for **1-(1-Hydroxy-cyclopentyl)-ethanone** in the public domain.

However, a toxicological assessment of the broader class of chemicals, cyclopentanones and cyclopentenones, when used as fragrance ingredients, has been conducted.^[4] This study concluded that these compounds generally have a low order of acute toxicity and no significant toxicity in repeat-dose studies. No mutagenic or genotoxic activity was observed in bacterial and mammalian cell line assays, and developmental toxicity was not seen.^[4] For some

compounds within this class, skin irritation was minimal at current use levels, and while some were eye irritants, recovery was usual.[4] The risk of sensitization to cyclopentanones and cyclopentenones is generally considered small at current levels of use.[4] It is important to emphasize that these findings are for the general class of compounds and not specific to **1-(1-Hydroxy-cyclopentyl)-ethanone**.

Conclusion

1-(1-Hydroxy-cyclopentyl)-ethanone (CAS 17160-89-3) is a specialty chemical with limited publicly available data, particularly concerning its biological activity and detailed experimental protocols. This guide consolidates the known chemical and physical properties, along with available spectroscopic data. Further research is required to fully elucidate its pharmacological and toxicological profile, as well as to develop detailed and validated experimental procedures. The information provided herein serves as a foundational resource for scientists and researchers initiating studies on this compound.

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